![molecular formula C21H28N4O4S2 B2856038 N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide CAS No. 476466-64-5](/img/structure/B2856038.png)
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design and synthesis of novel 1,2,4-triazole derivatives . These derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, indicating potential use in chemotherapy for cancer treatment.
Antimicrobial and Antioxidant Development
The compound’s derivatives have been synthesized and screened for biological activities, showing significant antimicrobial and antioxidant properties . This suggests its application in developing new antimicrobial agents that could be effective against a range of bacterial infections.
Neuropharmacology
In neuropharmacological studies, related compounds have been used to explore the treatment of migraine through the inhibition of CGRP receptors . This indicates the potential of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide in developing new migraine therapies.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including azepines and benzodiazepines, which are crucial in medical and pharmaceutical chemistry . This application is vital for creating libraries of compounds for drug discovery and development.
Energetic Materials Research
Derivatives of this compound have been investigated for use in insensitive energetic materials, which are important for military and industrial applications . These materials are designed to be less sensitive to external stimuli, reducing the risk of accidental detonation.
Antibacterial Activity
N-substituted derivatives of the compound have been prepared and tested for their preliminary in vitro antibacterial activity against various strains such as Staphylococcus aureus and E. coli . This highlights its potential use in the development of new antibacterial drugs.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to exhibit cytotoxic activity .
Biochemical Pathways
Based on the structure of the compound and its potential cytotoxic activity, it could be inferred that it may be involved in pathways related to cell growth and proliferation .
Result of Action
Given the potential cytotoxic activity of similar compounds, it could be hypothesized that this compound may lead to cell death or inhibition of cell growth .
properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2/c1-3-28-16-10-9-15(13-17(16)29-4-2)19(27)22-20-23-24-21(31-20)30-14-18(26)25-11-7-5-6-8-12-25/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCJYPHUVFWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide |
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